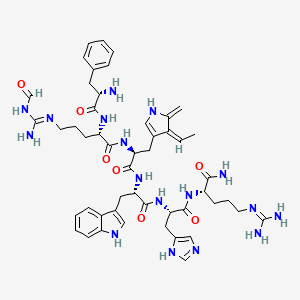
Combi-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Combi-2 involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . The most versatile and economical method includes:
Neat Methods: Stirring without solvent at room temperature or using a steam bath.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
These methods yield cyanoacetamide derivatives, which are crucial intermediates in the synthesis of this compound.
Chemical Reactions Analysis
Combi-2 undergoes several types of chemical reactions, including:
Combination Reactions: Where two or more substances combine to form a single new substance.
Oxidation and Reduction Reactions: Involving the transfer of electrons between molecules.
Substitution Reactions: Where one atom or group of atoms in a molecule is replaced by another atom or group of atoms.
Common reagents used in these reactions include alkyl cyanoacetates and various substituted aryl or heteryl amines. The major products formed from these reactions are cyanoacetamide derivatives.
Scientific Research Applications
Combi-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Studied for its antimicrobial properties against different bacterial strains.
Medicine: Potential use in developing new antibiotics and antimicrobial agents.
Industry: Utilized in the production of antimicrobial coatings and materials.
Mechanism of Action
The mechanism of action of Combi-2 involves its ability to disrupt bacterial cell membranes, leading to cell lysis and death . The molecular targets include the bacterial cell wall and membrane components, which are essential for bacterial survival. The pathways involved in this process include the inhibition of cell wall synthesis and the disruption of membrane integrity.
Comparison with Similar Compounds
Combi-2 is unique due to its broad-spectrum antimicrobial activity and its ability to target multiple bacterial strains. Similar compounds include other antimicrobial peptides such as:
Nisin: Effective against Gram-positive bacteria.
Magainin: Known for its activity against both Gram-positive and Gram-negative bacteria.
Defensins: A group of antimicrobial peptides with a broad range of activity.
This compound stands out due to its specific efficacy against Staphylococcus aureus, Streptococcus sanguis, and Escherichia coli, making it a valuable compound in the fight against bacterial infections .
Properties
Molecular Formula |
C49H65N17O7 |
|---|---|
Molecular Weight |
1004.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-[[amino(formamido)methylidene]amino]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanoyl]amino]-3-[(4Z)-4-ethylidene-5-methylidene-1H-pyrrol-3-yl]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C49H65N17O7/c1-3-33-28(2)58-23-30(33)20-39(64-44(70)38(16-10-18-57-49(54)61-27-67)63-43(69)35(50)19-29-11-5-4-6-12-29)45(71)65-40(21-31-24-59-36-14-8-7-13-34(31)36)46(72)66-41(22-32-25-55-26-60-32)47(73)62-37(42(51)68)15-9-17-56-48(52)53/h3-8,11-14,23-27,35,37-41,58-59H,2,9-10,15-22,50H2,1H3,(H2,51,68)(H,55,60)(H,62,73)(H,63,69)(H,64,70)(H,65,71)(H,66,72)(H4,52,53,56)(H3,54,57,61,67)/b33-3+/t35-,37-,38-,39-,40-,41-/m0/s1 |
InChI Key |
UZRVUUFLOCVELR-OJNUMZONSA-N |
Isomeric SMILES |
C/C=C/1\C(=C)NC=C1C[C@@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CCCN=C(N)NC=O)NC(=O)[C@H](CC5=CC=CC=C5)N |
Canonical SMILES |
CC=C1C(=C)NC=C1CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)NC=O)NC(=O)C(CC5=CC=CC=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


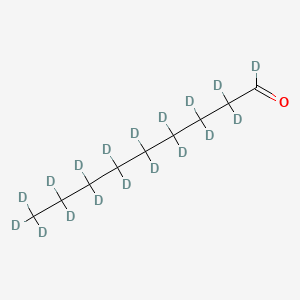
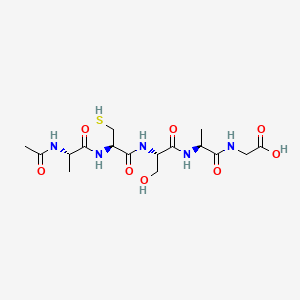
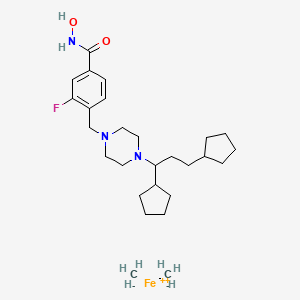
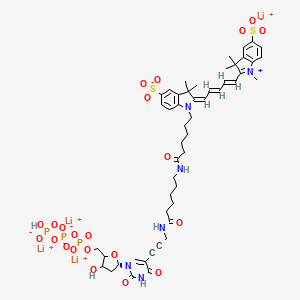

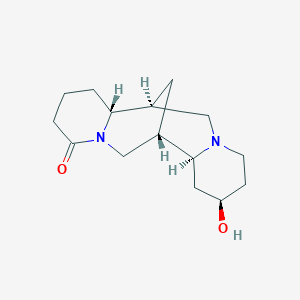
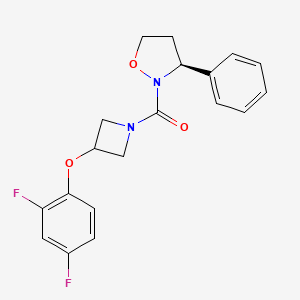
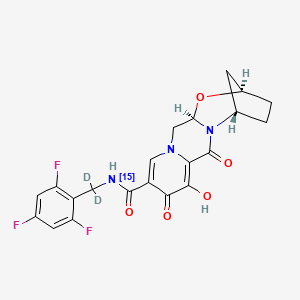
![5-(4-cyclopropylpiperazin-1-yl)-N-[6-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridine-6-carboxamide](/img/structure/B15139195.png)
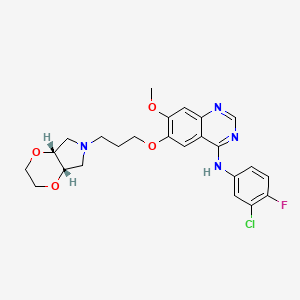
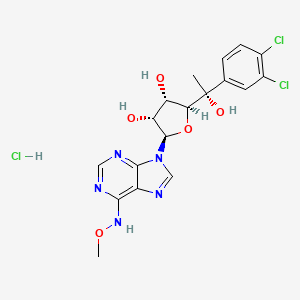
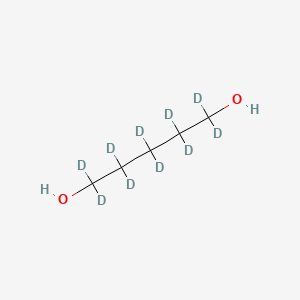
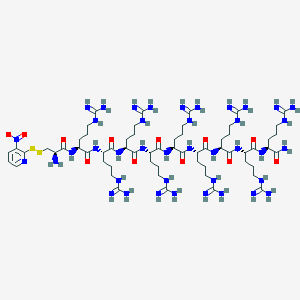
![4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B15139222.png)
